![molecular formula C19H19N3O2 B2855922 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide CAS No. 1031993-19-7](/img/structure/B2855922.png)
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In another study, eighteen 2-[(2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy]-N-phenylacetamide derivatives were designed and synthesized via a hybrid pharmacophore approach .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by means of single-crystal X-ray diffraction analysis . The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Quinazoline and its derivatives, including “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide”, have received significant attention due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Anticancer Activity
Quinazoline derivatives have shown promising anticancer activity. For example, some quinazoline derived compounds have been approved as drugs for the treatment of lung and pancreatic cancers .
Antibacterial Activity
Quinazoline derivatives have demonstrated potent antibacterial activity. For instance, some compounds have shown significant inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes rice bacterial blight .
Antifungal Activity
Quinazoline derivatives have also been found to display antifungal activity. Some compounds have shown comparable activity against Gloeosporium fructigenum, a fungus that causes fruit rot, to commercial fungicides .
Anti-Inflammatory Activity
Quinazoline derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity
Quinazoline derivatives have shown anticonvulsant activity , suggesting their potential use in the treatment of epilepsy and other seizure disorders.
Wirkmechanismus
While the mechanism of action for “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide” is not explicitly mentioned in the retrieved papers, similar compounds have shown significant inhibitory activity against the growth of tested bacterial strains . For example, some compounds demonstrated potent antibacterial activity against Xanthomonas oryzae pv. oryzae .
Zukünftige Richtungen
The future directions for research on “2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide” and similar compounds could include further exploration of their antimicrobial activity, as well as investigation into their potential applications in other areas of medicinal chemistry. The relationships between antibacterial activities and molecular structures of this class of compounds could also be discussed in detail .
Eigenschaften
IUPAC Name |
2-(2-ethylquinazolin-4-yl)oxy-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-3-17-20-16-11-7-5-9-14(16)19(22-17)24-12-18(23)21-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXCTFBAZIGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

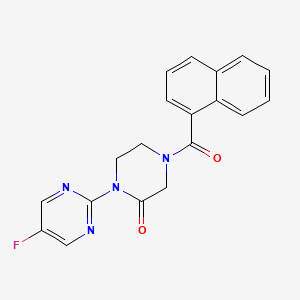


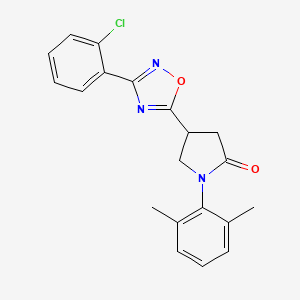
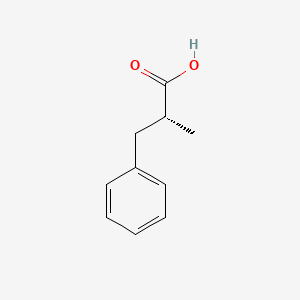
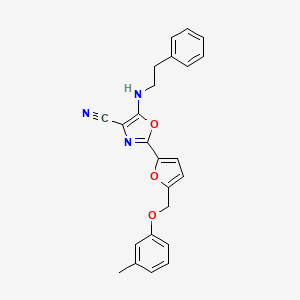
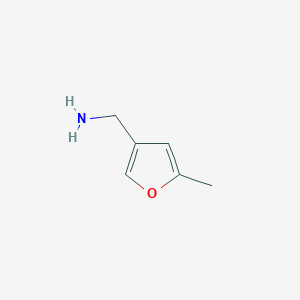

![3-(3-methoxypropyl)-10-methyl-2-phenylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2855856.png)
![3-(4-fluorobenzyl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855857.png)
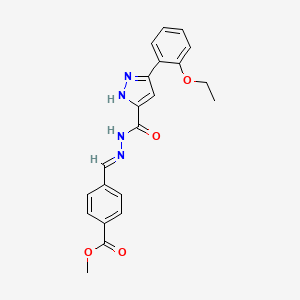
![3-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2855860.png)
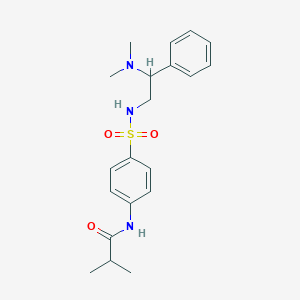
![3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2855862.png)